Sulfurous acid--guanidine (1/1)
Description
Sulfurous acid--guanidine (1/1) is a molecular complex formed in a 1:1 molar ratio between sulfurous acid (H₂SO₃) and guanidine (C(NH₂)₃). Guanidine, a strong organic base, interacts with sulfurous acid via proton transfer or hydrogen bonding, forming a stable adduct.
Properties
CAS No. |
142384-09-6 |
|---|---|
Molecular Formula |
CH7N3O3S |
Molecular Weight |
141.15 g/mol |
IUPAC Name |
guanidine;sulfurous acid |
InChI |
InChI=1S/CH5N3.H2O3S/c2-1(3)4;1-4(2)3/h(H5,2,3,4);(H2,1,2,3) |
InChI Key |
GZBKCIJLEXDUOL-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(N)N.OS(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid–guanidine (1/1) typically involves the reaction of sulfurous acid with guanidine. One common method is to dissolve guanidine in water and then slowly add sulfur dioxide gas to the solution. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of sulfurous acid–guanidine (1/1).
Industrial Production Methods
Industrial production of sulfurous acid–guanidine (1/1) may involve more efficient and scalable methods. One approach is to use a continuous flow reactor where sulfur dioxide gas is bubbled through an aqueous solution of guanidine. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Sulfurous acid–guanidine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form guanidine sulfate and sulfuric acid.
Reduction: Under certain conditions, it can be reduced to form guanidine and sulfur dioxide.
Substitution: The compound can participate in substitution reactions where the sulfurous acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions often require anhydrous conditions and inert atmospheres.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols. These reactions are usually performed in organic solvents under reflux conditions.
Major Products
Oxidation: Guanidine sulfate and sulfuric acid.
Reduction: Guanidine and sulfur dioxide.
Substitution: Depending on the nucleophile, products can include guanidine derivatives with different functional groups.
Scientific Research Applications
Sulfurous acid–guanidine (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent for certain diseases, particularly those involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of sulfurous acid–guanidine (1/1) involves its ability to donate and accept protons, making it a versatile acid-base catalyst. The guanidine moiety can form hydrogen bonds with various substrates, facilitating chemical transformations. Additionally, the sulfurous acid component can participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
1,1-Dimethylguanidine Sulfate (2:1)
- Molecular Formula : C₆H₂₀N₆O₄S (2:1 ratio of 1,1-dimethylguanidine to sulfuric acid) .
- Key Properties: Melting Point: Not explicitly stated, but synthesis yields stable crystalline salts. Functional Groups: Sulfate (SO₄²⁻), dimethylguanidinium cation. Applications: Used as a reagent in organic synthesis and ionic liquid research due to its high thermal stability and ionic conductivity .
- Contrast with Sulfurous Acid--Guanidine :
Guanidinium Aluminum Sulfate Hexahydrate (GASH)
Sulfaguanidine (4-Amino-N-amidinobenzenesulfonamide)
1-(2-Phenylethyl)guanidine Sulfate
- Molecular Formula : Includes a phenethyl substituent on guanidine .
- Key Properties: Enhanced lipophilicity due to the aromatic group. Potential neuropharmacological applications.
- Contrast :
Data Table: Comparative Analysis of Guanidine-Acid Complexes
| Compound | Molecular Formula | Acid Component | Key Functional Groups | Applications | References |
|---|---|---|---|---|---|
| Sulfurous Acid--Guanidine (1/1) | Not explicitly provided | H₂SO₃ | Guanidine, sulfite | Inferred: Catalysis, materials | [4, 8] |
| 1,1-Dimethylguanidine Sulfate | C₆H₂₀N₆O₄S | H₂SO₄ | Dimethylguanidinium, sulfate | Ionic liquids, synthesis | [2, 3] |
| Guanidinium Aluminum Sulfate | CH₁₈AlN₃O₁₄S₂ | H₂SO₄ | Sulfate, aluminum coordination | Ferroelectric materials | [8] |
| Sulfaguanidine | C₇H₁₀N₄O₂S | Sulfonamide | Sulfonamide, amidine | Antibacterial agents | [10] |
Key Research Findings and Limitations
Acid Strength and Reactivity : Sulfurous acid complexes are less acidic and less oxidizing than sulfuric acid derivatives, making them suitable for specific catalytic roles requiring milder conditions .
Structural Flexibility : Unsubstituted guanidine (as in the target compound) offers higher basicity and stronger hydrogen-bonding capacity compared to alkylated derivatives like 1,1-dimethylguanidine .
Biological Activity : Sulfonamide-containing analogs (e.g., sulfaguanidine) exhibit targeted antimicrobial effects, whereas sulfurous acid complexes may lack direct bioactivity due to instability in aqueous media .
Limitations :
- Direct experimental data on sulfurous acid--guanidine (1/1) are absent in the provided evidence, necessitating extrapolation from related compounds.
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